1,4-Dichlorocyclohexane

Descripción general

Descripción

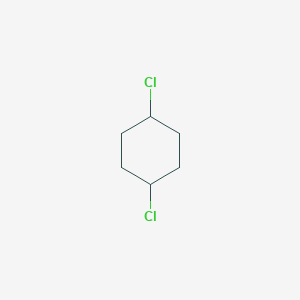

1,4-Dichlorocyclohexane: is an organic compound with the molecular formula C₆H₁₀Cl₂ . It is a stereoisomer of this compound, where the chlorine atoms are positioned on opposite sides of the cyclohexane ring, giving it a trans configuration. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Halogenation of Cyclohexane: One common method to synthesize trans-1,4-dichlorocyclohexane involves the halogenation of cyclohexane. This process typically uses chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to introduce chlorine atoms at the 1 and 4 positions of the cyclohexane ring.

Dehydrohalogenation of 1,4-Dichlorocyclohexane: Another method involves the dehydrohalogenation of this compound using a strong base such as potassium tert-butoxide (KOtBu) to selectively remove hydrogen atoms and form the trans isomer.

Industrial Production Methods: Industrial production of trans-1,4-dichlorocyclohexane often involves large-scale halogenation processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 1,4-Dichlorocyclohexane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

Elimination Reactions: This compound can also participate in elimination reactions, particularly E2 eliminations, where a base removes a hydrogen atom and a chlorine atom, resulting in the formation of a double bond in the cyclohexane ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH₃) are commonly used under reflux conditions.

Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under elevated temperatures to facilitate elimination.

Major Products:

Substitution Reactions: Products include 1,4-dihydroxycyclohexane, 1,4-dialkoxycyclohexane, or 1,4-diaminocyclohexane.

Elimination Reactions: The major product is 1,4-cyclohexadiene.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C6H10Cl2

- Molecular Weight : 153.05 g/mol

- CAS Number : 19398-57-3

- Isomers : Exists as a mixture of cis and trans forms.

Industrial Applications

- Solvent in Chemical Synthesis :

-

Intermediate in Organic Synthesis :

- The compound serves as an intermediate in the synthesis of other organic chemicals. Its chlorinated structure makes it a valuable precursor for creating more complex molecules through substitution reactions.

-

Use in Polymer Production :

- It is employed in the production of polymers, where it acts as a plasticizer or modifier to enhance the properties of the resulting materials.

Pharmaceutical Applications

- Drug Development :

-

Research Studies :

- Investigations into the effects of chlorinated compounds like this compound on biological systems are ongoing. These studies explore its potential impacts on drug delivery systems and its efficacy as a therapeutic agent against various diseases.

Environmental and Safety Considerations

- Toxicity and Environmental Impact :

-

Regulatory Status :

- The compound is subject to regulations concerning its use and disposal due to its potential environmental hazards. Compliance with safety standards is crucial for industries utilizing this chemical.

Case Study 1: Aerospace Sealants

A study highlighted the effectiveness of this compound as a solvent in developing polysulfide sealants for aerospace applications. The research demonstrated that using this compound improved the adhesion properties and durability of sealants under extreme conditions .

Case Study 2: Pharmaceutical Formulations

Research conducted on drug delivery systems indicated that incorporating this compound can enhance the solubility of poorly soluble drugs. This finding suggests its potential role in improving bioavailability and therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of trans-1,4-dichlorocyclohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In substitution reactions, the chlorine atoms are displaced by nucleophiles, while in elimination reactions, the chlorine atoms are removed along with hydrogen atoms to form double bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

cis-1,4-Dichlorocyclohexane: The cis isomer has chlorine atoms on the same side of the cyclohexane ring, leading to different stereochemical properties and reactivity.

1,2-Dichlorocyclohexane: This compound has chlorine atoms at the 1 and 2 positions, resulting in different chemical behavior and applications.

1,3-Dichlorocyclohexane: With chlorine atoms at the 1 and 3 positions, this isomer exhibits unique reactivity compared to the 1,4-dichloro isomers.

Uniqueness of 1,4-Dichlorocyclohexane: The trans configuration of this compound provides distinct stereochemical properties that influence its reactivity and applications. Its ability to undergo specific substitution and elimination reactions makes it valuable in synthetic chemistry and industrial processes.

Actividad Biológica

1,4-Dichlorocyclohexane (DCH) is a chlorinated cyclic hydrocarbon that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of DCH, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two chlorine substituents located at the 1 and 4 positions. The compound exists primarily in a trans configuration, which significantly influences its conformational stability and reactivity compared to its isomers. The trans configuration allows for more favorable steric interactions, making it a valuable model compound in stereochemistry studies .

The biological activity of DCH is primarily attributed to its interaction with various biological targets. Research has demonstrated that DCH can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles, leading to the formation of new compounds with different biological properties. Additionally, DCH can be reduced to cyclohexane using reducing agents, which may alter its biological effects.

Key Mechanisms Include:

- Nucleophilic Substitution: Chlorine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles.

- Reduction Reactions: DCH can be converted to less reactive cyclohexane, potentially reducing toxicity.

- Oxidation Reactions: Although less common, DCH can undergo oxidation to form various products that may exhibit distinct biological activities.

Cytotoxicity and Antioxidant Activity

Studies have shown that DCH exhibits cytotoxic effects on certain cancer cell lines. For instance, research involving human cancer cell lines has indicated that DCH can induce apoptosis through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) contributes to its cytotoxicity, making it a candidate for further investigation in cancer therapy .

A comparative study highlighted the interaction of DCH with DNA and proteins, revealing its potential as an antioxidant agent. The binding affinity of DCH to biomolecules was assessed using various assays, demonstrating significant interactions that may lead to protective effects against oxidative damage .

Antitumor Activity

In a notable study, the effects of DCH on ependymoma cell lines were evaluated. The results indicated that DCH exhibited selective cytotoxicity towards these cells, highlighting its potential as a therapeutic agent in treating specific types of tumors. The study utilized dose-response curves to establish the IC50 values for DCH, which ranged from 8 to 12 μM depending on the exposure conditions and cell line used .

Drug Development Potential

DCH has been investigated for its role as a synthetic intermediate in drug development. Its structural properties allow it to serve as a precursor for synthesizing more complex organic molecules, including pharmaceuticals targeting specific molecular pathways. Researchers have explored various synthetic routes involving DCH to develop novel compounds with enhanced biological activity .

Comparative Analysis

The following table summarizes key characteristics and findings related to the biological activity of this compound:

| Characteristic | Details |

|---|---|

| Chemical Structure | Cyclohexane ring with chlorine substituents at 1 and 4 |

| Configuration | Trans configuration (more stable than cis) |

| Mechanisms of Action | Nucleophilic substitution, reduction, oxidation |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| Antioxidant Activity | Interacts with DNA and proteins; generates ROS |

| IC50 Values | Ranges from 8 to 12 μM in cancer studies |

Propiedades

IUPAC Name |

1,4-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINZDWAXJLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878819, DTXSID50871267 | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16890-91-8, 16749-11-4 | |

| Record name | Cyclohexane, 1,4-dichloro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016890918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXANE, 1,4-DICHLORO-, CIS- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the conformational preferences of 1,4-dichlorocyclohexane compare to similar molecules?

A2: The conformational behavior of this compound deviates from its monohalogenated counterpart, chlorocyclohexane. While the equatorial conformer is favored in chlorocyclohexane by 0.6 kcal/mol, the difference in energy between the diequatorial and diaxial conformers of this compound is much smaller (0.2 kcal/mol) []. This suggests that factors beyond simple steric hindrance contribute to the conformational equilibrium in this compound.

Q2: What factors influence the conformational equilibrium of this compound?

A2: Several factors can influence the conformational equilibrium of this compound. These include:

- Solvent polarity: The relative populations of the ee and aa conformers can be influenced by solvent polarity [, ].

- Interactions with surfaces: Adsorption onto materials like zeolites can shift the equilibrium towards the ee conformation due to specific interactions with the framework [].

- Temperature: Lowering the temperature generally favors the more stable conformation, which is often the ee conformer [].

Q3: What spectroscopic techniques are useful for studying this compound?

A3: Several spectroscopic techniques can provide insights into the structure and behavior of this compound:

- FT-Raman spectroscopy: This technique is particularly useful for studying conformational changes upon adsorption in zeolites [].

- Infrared spectroscopy: Provides information about molecular vibrations and can be used to study solvent-solute interactions [].

- Gas-phase electron diffraction: This technique, combined with computational methods, allows for the determination of molecular structures and conformational compositions in the gas phase [].

Q4: What computational methods are used to study this compound?

A4: Computational chemistry plays an important role in understanding this compound. Researchers utilize:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.